tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate
Overview
Description
The compound tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate compound.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate using various reagents and catalysts. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Similarly, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was synthesized by reacting tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride . These methods could potentially be adapted for the synthesis of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups and carbamate moieties. For instance, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate exhibits a strong interaction between the sulfonyl group and the thiadiazole ring, indicating the importance of these interactions in the overall molecular conformation . The molecular structure of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate would likely show similar interactions between its functional groups.
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions, making them versatile intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can be involved in asymmetric Mannich reactions to produce chiral amino carbonyl compounds . These reactions highlight the reactivity of tert-butyl carbamate derivatives and their potential use in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the crystal structure of (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate shows that molecules are linked into dimers by hydrogen bonds, which could affect the compound's solubility and melting point . The intramolecular and intermolecular hydrogen bonding observed in tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate also plays a significant role in the compound's crystal packing and stability . These properties are crucial for the handling and application of tert-butyl carbamate derivatives in various chemical processes.
Scientific Research Applications
Synthesis and Intermediate in Biologically Active Compounds
Tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate and its derivatives have been extensively studied for their role as intermediates in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) highlighted its importance as an intermediate in the synthesis of omisertinib (AZD9291), a notable compound in medical research (Zhao, Guo, Lan, & Xu, 2017). Similarly, Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide derivative of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate, which is used for selective deprotection and acylation in organic synthesis (Pak & Hesse, 1998).
Involvement in Chemical Reactions and Transformations
The compound plays a vital role in various chemical reactions and transformations. For example, Ortiz, Guijarro, and Yus (1999) studied its use in the synthesis of functionalized carbamates through reactions involving lithium powder and catalytic amounts of DTBB (Ortiz, Guijarro, & Yus, 1999). Furthermore, Guinchard, Vallée, and Denis (2005) investigated its role as a building block in organic synthesis, particularly as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard, Vallée, & Denis, 2005).
Role in Crystallography and Structural Analysis
The tert-butyl carbamate derivatives have been studied for their structural characteristics in crystallography. Bai and Wang (2014) synthesized and analyzed the crystal structure of a derivative, highlighting intramolecular hydrogen bonding patterns (Bai & Wang, 2014). Similarly, Ober et al. (2004) focused on the crystal structure of a tert-butyl N-protected β-hydroxyvaline derivative, an important intermediate for the synthesis of carbocyclic analogues of nucleotides (Ober, Marsch, Harms, & Carell, 2004).
Use in Polymer and Material Science
The compound and its derivatives find applications in polymer and material science as well. Monge et al. (2007) described a method to modify halogen end groups to amino end-functionalized poly(tert-butyl acrylate)s, utilizing the Gabriel reaction and highlighting its utility in polymer chemistry (Monge, Giani, Ruiz, Cavalier, & Robin, 2007).
properties
IUPAC Name |
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-methylsulfanylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(22)18-11(10-24-4)9-19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11H,9-10H2,1-4H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWWBBWIAGBZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C(=O)C2=CC=CC=C2C1=O)CSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113073 | |
Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate | |
CAS RN |
885266-58-0 | |
Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885266-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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